N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S2/c1-30-18-11-9-17(10-12-18)13-14-24-22(26)23(27)25-16-21(20-8-5-15-31-20)32(28,29)19-6-3-2-4-7-19/h2-12,15,21H,13-14,16H2,1H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMZIGVDEKIQAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as benzenesulfonyl chloride and thiophene-2-ethylamine. These intermediates are then reacted under controlled conditions to form the final product.
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Step 1: Preparation of Benzenesulfonyl Chloride
- React benzene with chlorosulfonic acid to obtain benzenesulfonyl chloride.
- Reaction conditions: Reflux at 80-90°C for 4-6 hours.
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Step 2: Preparation of Thiophene-2-ethylamine
- React thiophene with ethylamine in the presence of a catalyst.
- Reaction conditions: Reflux at 60-70°C for 3-4 hours.
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Step 3: Formation of the Final Compound
- React benzenesulfonyl chloride with thiophene-2-ethylamine to form the intermediate.
- React the intermediate with 4-methoxyphenyl ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
- Reaction conditions: Stirring at room temperature for 12-16 hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzenesulfonyl group can be reduced to a benzene group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of benzene derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases. Its unique structural features allow it to interact with biological targets, including enzymes and receptors.
Case Study: Anticancer Activity
Research has indicated that derivatives of thiophene compounds can induce apoptosis in cancer cells. A study demonstrated that similar compounds activated apoptotic pathways, suggesting potential uses in cancer therapeutics .
Antimicrobial Properties
Thiophene-containing compounds exhibit promising antimicrobial activities against both gram-positive and gram-negative bacteria. The presence of the methoxy group enhances lipophilicity, which may improve membrane penetration.
Case Study: Antimicrobial Efficacy
A related study found that certain thiophene derivatives displayed minimum inhibitory concentrations comparable to standard antibiotics, highlighting their potential as new antimicrobial agents .
Biological Probes
Due to its ability to modulate biological pathways, this compound is being explored as a biochemical probe in research settings. It can serve as an inhibitor in various enzymatic reactions, providing insights into metabolic pathways.
Mechanism of Action
The compound's mechanism involves binding to specific molecular targets, leading to modulation of their activity. This feature is crucial for understanding its role in biochemical processes .
Material Science
The compound's unique chemical properties make it suitable for the development of new materials. Its ability to act as a catalyst in chemical reactions can facilitate the synthesis of complex organic molecules.
Case Study: Catalytic Reactions
In industrial settings, compounds similar to N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide have been employed as catalysts in various organic reactions, enhancing reaction efficiency and selectivity .
Mechanism of Action
The mechanism of action of N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Spectral Comparison
Biological Activity
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, with the CAS number 896331-30-9, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological activity, synthesis methods, and relevant case studies.
Structural Characteristics
The compound features several significant structural components:
- Benzenesulfonyl Group : Known for its ability to enhance solubility and bioavailability.
- Thiophene Moiety : Contributes to the compound's electronic properties and potential interactions with biological targets.
- Ethanediamide Backbone : Provides a framework for interaction with various enzymes and receptors.
The molecular formula is , with a molecular weight of approximately 442.6 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, the structural features indicate potential interactions with other receptors, making it a candidate for pharmacological investigations.
In Vitro Studies
Recent research has indicated that compounds similar to this compound exhibit promising results in various biological assays:
Case Studies
- Antitumor Activity : A study evaluated the antitumor effects of structurally related compounds in MCF-7 breast cancer cells. The results indicated that these compounds could induce apoptosis through specific signaling pathways .
- Enzyme Inhibition : Research on the inhibition of carbonic anhydrase (CA) by similar sulfonamide derivatives revealed effective inhibition at nanomolar concentrations, suggesting potential for treating conditions like glaucoma and other metabolic disorders .
- Drug Interaction Studies : Investigations into the interaction of this compound with various drug transporters highlighted its potential to alter pharmacokinetics in therapeutic contexts .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Utilizing benzenesulfonic acid derivatives and thiophene-based reactants.
- Coupling Reactions : Employing coupling agents to facilitate the formation of the ethylene diamine backbone.
Q & A
Synthesis and Optimization
Basic Question: Q. What are the standard synthetic routes for this compound, and how can its purity be validated? The compound is synthesized via multi-step reactions, typically starting with sulfonylation of a thiophene-containing precursor, followed by sequential coupling with ethanediamide and 4-methoxyphenethylamine. Key steps include:
- Sulfonylation : Reacting a thiophene-ethyl intermediate with benzenesulfonyl chloride under anhydrous conditions (dichloromethane, 0–5°C, nitrogen atmosphere) .
- Amide Coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the sulfonylated intermediate with ethanediamide .
Purity Validation : - HPLC (C18 column, acetonitrile/water gradient) monitors reaction progress.
- NMR (¹H/¹³C) confirms structural integrity, with characteristic peaks for sulfonyl (δ 3.1–3.3 ppm) and methoxy groups (δ 3.8 ppm) .
Advanced Question: Q. How can low yields in the final coupling step be mitigated? Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Solvent Optimization : Switching from DCM to DMF to enhance solubility of bulky intermediates .
- Catalyst Screening : Testing Lewis acids (e.g., ZnCl₂) to activate the sulfonyl group for nucleophilic attack .
- Temperature Control : Slow addition of reagents at −20°C to reduce byproduct formation .
Structural and Functional Analysis
Basic Question: Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : Identifies aromatic protons (thiophene: δ 6.9–7.2 ppm; benzene: δ 7.3–7.5 ppm) and confirms substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 485.12) .
Advanced Question: Q. How can computational modeling predict binding interactions with biological targets?
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., cyclooxygenase-2). The methoxy group’s electron-donating effects enhance hydrogen bonding with Arg120 and Tyr355 residues .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify key binding motifs .
Biological Activity and Mechanistic Studies
Basic Question: Q. What in vitro assays are used to evaluate its enzyme inhibition potential?
- Fluorometric Assays : Measure inhibition of COX-2 (IC₅₀ values reported at 0.8–1.2 µM) using arachidonic acid as substrate .
- Kinetic Analysis : Determine inhibition type (e.g., competitive vs. non-competitive) via Lineweaver-Burk plots .
Advanced Question: Q. How do structural modifications influence its selectivity for cancer vs. inflammatory targets?
- SAR Studies : Replacing the methoxy group with fluorine reduces COX-2 affinity but increases HDAC inhibition (e.g., IC₅₀ shifts from 1.2 µM to 0.5 µM for HDAC6) .
- Metabolic Stability : Introducing morpholine rings (see analog N'-[2-(4-methylpiperazin-1-yl)-ethyl] derivatives) improves half-life in microsomal assays .
Data Contradictions and Resolution
Basic Question: Q. How should discrepancies between in vitro and in vivo efficacy data be addressed?
- Bioavailability Screening : Assess logP (calculated 2.8 vs. experimental 1.9) to identify poor membrane permeability .
- Metabolite Profiling : Use LC-MS/MS to detect rapid glucuronidation of the methoxy group, explaining reduced in vivo activity .
Advanced Question: Q. Why does this compound show variable IC₅₀ values across similar enzyme isoforms?
- Active Site Flexibility : HDAC6’s larger catalytic pocket accommodates the sulfonyl group better than HDAC1, leading to 10-fold selectivity .
- pH-Dependent Solubility : The sulfonamide’s pKa (~6.5) causes precipitation in assays at physiological pH, artificially inflating IC₅₀ values .
Comparative Analysis with Structural Analogs
Basic Question: Q. Which analogs share similar pharmacological profiles?
| Analog | Modification | Activity |
|---|---|---|
| N-(3-Fluoro-4-methoxybenzenesulfonyl) | Fluoro substitution | Enhanced anticancer activity (IC₅₀ = 0.5 µM vs. HepG2) |
| N'-[2-(3,4-Dimethoxyphenyl)ethyl] | Additional methoxy | Improved anti-inflammatory effects (COX-2 IC₅₀ = 0.7 µM) |
Advanced Question: Q. How do electronic effects of substituents modulate target engagement?
- Methoxy vs. Ethoxy : Methoxy’s stronger electron donation increases binding to COX-2’s hydrophobic pocket (ΔG = −9.2 kcal/mol vs. −8.5 kcal/mol for ethoxy) .
- Thiophene vs. Furan : Thiophene’s sulfur atom enhances π-stacking with HDAC6’s Phe786, improving inhibition by 30% .
Stability and Storage
Basic Question: Q. What are the recommended storage conditions?
- Store at −20°C under argon in amber vials to prevent sulfonamide hydrolysis. Purity remains >95% for 12 months .
Advanced Question: Q. How does photodegradation impact long-term usability?
- UV-Vis studies show 20% degradation after 48 hrs under UV light (λ = 254 nm). Add antioxidants (e.g., BHT at 0.01% w/v) to stabilize the thiophene moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
